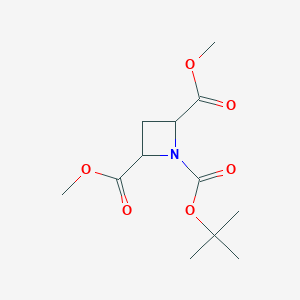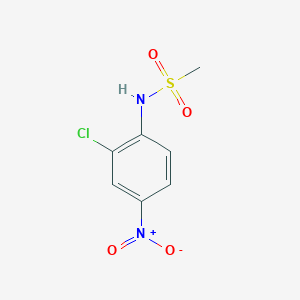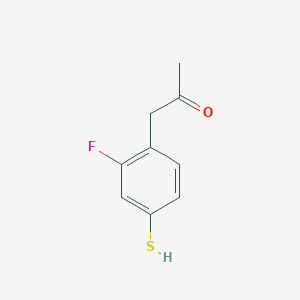
(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable building block in synthetic chemistry.
Métodos De Preparación
The synthesis of (1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl carbamate and vinylcyclopropane.
Reaction Conditions: The key step involves the formation of the cyclopropane ring, which can be achieved through a cyclopropanation reaction. This reaction often requires a catalyst, such as a transition metal complex, and specific reaction conditions, including temperature and solvent choice.
Industrial Production: For large-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors and more efficient catalysts.
Análisis De Reacciones Químicas
(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but often involve controlled temperatures and inert atmospheres.
Aplicaciones Científicas De Investigación
(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, altering their activity by binding to the active site or allosteric sites.
Pathways Involved: It may affect metabolic pathways by inhibiting key enzymes, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
(1R,2S)-1-(Tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylic acid can be compared with other similar compounds:
Similar Compounds: Examples include (1R,2S)-1-(Tert-butoxycarbonylamino)-2-ethylcyclopropanecarboxylic acid and (1R,2S)-1-(Tert-butoxycarbonylamino)-2-propylcyclopropanecarboxylic acid.
Uniqueness: The vinyl group in this compound provides unique reactivity compared to its ethyl and propyl analogs, making it more versatile in synthetic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H17NO4 |
|---|---|
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
(1R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)/t7?,11-/m1/s1 |
Clave InChI |
RFAQWADNTLIWMG-PLNQYNMKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@]1(CC1C=C)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















